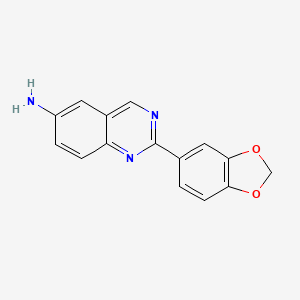
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate
Vue d'ensemble
Description
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.33706 g/mol . This compound is characterized by its unique structure, which includes a pyridyl group and a benzoate ester, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves several steps. One common method includes the reaction of 5,6-dimethoxy-3-pyridinecarboxylic acid with 2,6-dimethylbenzoic acid in the presence of a suitable esterification agent. The reaction is typically carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.
Applications De Recherche Scientifique
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate can be compared with similar compounds such as:
Methyl 4-(3-pyridyl)-2,6-dimethyl-benzoate: Lacks the methoxy groups, leading to different chemical reactivity and biological activity.
Ethyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate: The ethyl ester variant, which may have different solubility and reactivity profiles.
Methyl 4-(5,6-dimethoxy-2-pyridyl)-2,6-dimethyl-benzoate: Variation in the position of the pyridyl group, affecting its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
methyl 4-(5,6-dimethoxypyridin-3-yl)-2,6-dimethylbenzoate |
InChI |
InChI=1S/C17H19NO4/c1-10-6-12(7-11(2)15(10)17(19)22-5)13-8-14(20-3)16(21-4)18-9-13/h6-9H,1-5H3 |
Clé InChI |
ISPYYBODFMSEIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)C2=CC(=C(N=C2)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8341062.png)
![Lithium, [(phenylmethoxy)methyl]-](/img/structure/B8341065.png)

![3-[(3-Cyano-6,7-dimethoxyquinolin-4-yl)amino]benzamide](/img/structure/B8341077.png)


![5-Bromo-2-[2-(1-methylpyrrolidin-2-yl)ethyl]isoindolin-1-one](/img/structure/B8341106.png)
![2-[3-(3-Fluoro-benzyloxy)-phenyl]-ethylamine](/img/structure/B8341107.png)





